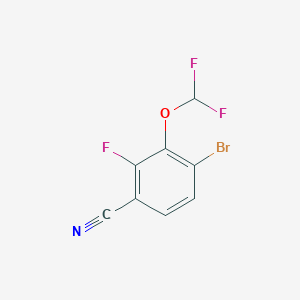
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H3BrF2NO It is a derivative of benzonitrile, featuring bromine, fluorine, and difluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile typically involves multiple steps, including halogenation, nitration, and methoxylation reactions. One common method involves the following steps:
Halogenation: Bromination of a suitable precursor, such as 2-fluorobenzonitrile, using bromine or a brominating agent.
Methoxylation: Introduction of the difluoromethoxy group using a difluoromethylating agent under appropriate conditions.
Nitration: Nitration of the intermediate compound to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(difluoromethoxy)benzoic acid
- Methyl 4-bromo-3-(difluoromethoxy)benzoate
- (4-Bromo-3-(difluoromethoxy)-2-fluorophenyl)(methyl)sulfane
Uniqueness
4-Bromo-3-(difluoromethoxy)-2-fluorobenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its difluoromethoxy group, in particular, can influence its electronic characteristics and interactions with other molecules, making it valuable for specialized applications.
特性
分子式 |
C8H3BrF3NO |
|---|---|
分子量 |
266.01 g/mol |
IUPAC名 |
4-bromo-3-(difluoromethoxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8H |
InChIキー |
FLTMIVVMMFNBKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)F)OC(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


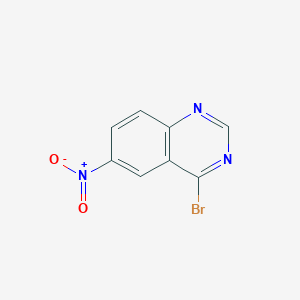
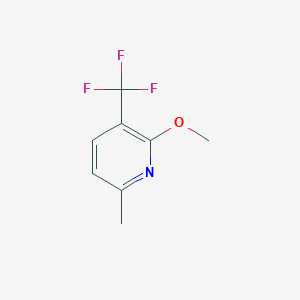
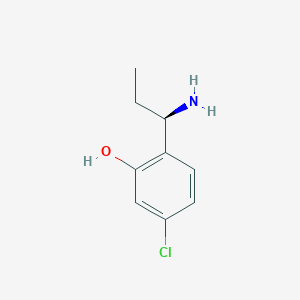
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
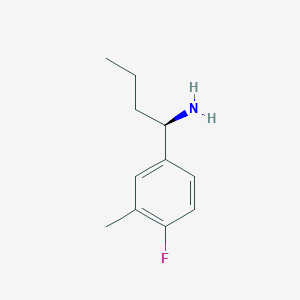
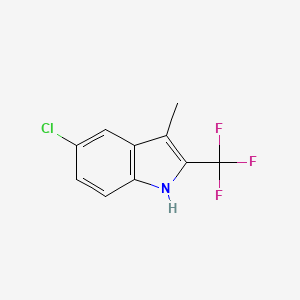
![(1S,3S,5S,6R,8S)-5-(6-([1,1'-Biphenyl]-4-yl)quinolin-4-yl)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12975765.png)
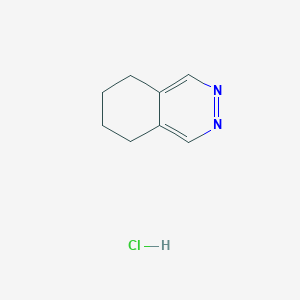
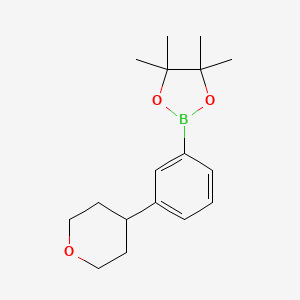
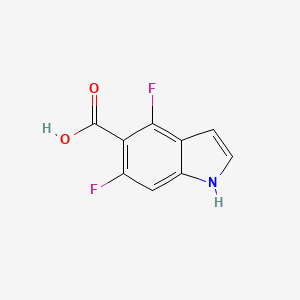
![Ethyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12975784.png)

![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)
